molecular formula C20H19N3O5S B2409612 N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049970-07-1

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2409612
CAS No.: 1049970-07-1
M. Wt: 413.45
InChI Key: TWXJHHCFLUIZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound that features a unique structure combining a phthalimide moiety with a tosylated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide typically involves a multi-step process:

    Formation of the Phthalimide Moiety: The initial step involves the formation of the phthalimide ring through the reaction of phthalic anhydride with ammonia or primary amines.

    Introduction of the Tosyl Group: The tosyl group is introduced via the reaction of the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization reaction to form the pyrrolidine ring, which is then coupled with the phthalimide moiety to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dioxoisoindolin-4-yl)acetamide: Shares the phthalimide moiety but lacks the tosylated pyrrolidine ring.

    N-(1,3-dioxoisoindolin-4-yl)benzamide: Similar structure with a benzamide group instead of the tosylated pyrrolidine.

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to its combination of the phthalimide and tosylated pyrrolidine moieties, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-12-7-9-13(10-8-12)29(27,28)23-11-3-6-16(23)19(25)21-15-5-2-4-14-17(15)20(26)22-18(14)24/h2,4-5,7-10,16H,3,6,11H2,1H3,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXJHHCFLUIZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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